Molecular Weight Differential: Target vs. 4-Chlorophenyl Analog
The target compound (C19H16N2O7S, 416.4 g/mol) carries a 54.6 Da higher molecular weight than the common 4-chlorophenyl analog, 2-((1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid (C17H12ClNO4S, 361.8 g/mol) [1]. This difference arises from the 4-ethoxy-2-nitrophenyl substitution and may affect membrane permeability and dosing parameters.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 416.4 |
| Comparator Or Baseline | 361.8 (2-((1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid, CAS 301683-47-6) |
| Quantified Difference | +54.6 g/mol (15.1% increase) |
| Conditions | Calculated from molecular formula; confirmed via PubChem (target) and SigmaAldrich (comparator). |
Why This Matters
A higher molecular weight may reduce permeability (rule-of-five limits) and alter bioavailability; researchers optimizing lead compounds cannot simply substitute analogs without re-evaluating PK properties.
- [1] PubChem. 2-{[1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid. CID 2939446. https://pubchem.ncbi.nlm.nih.gov/compound/2939446 (accessed 2026-04-29). View Source
